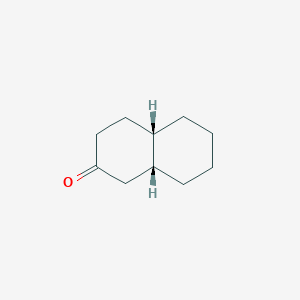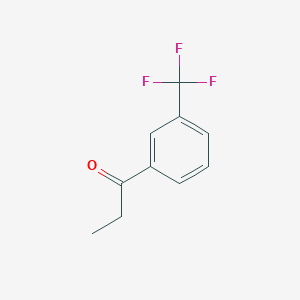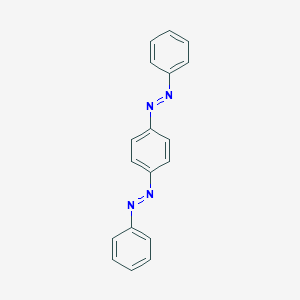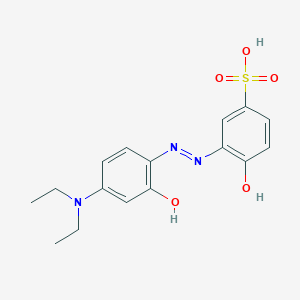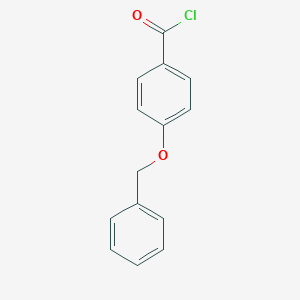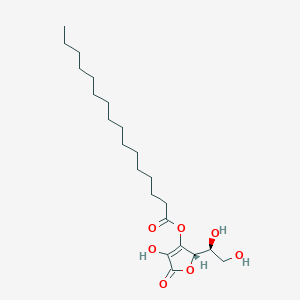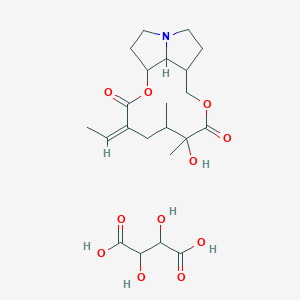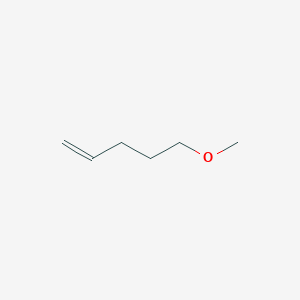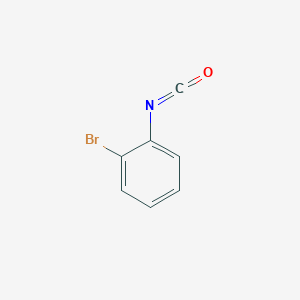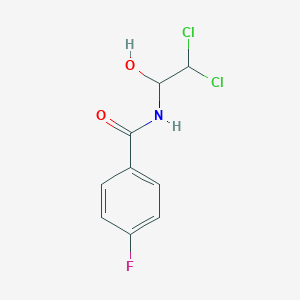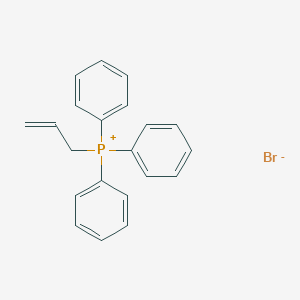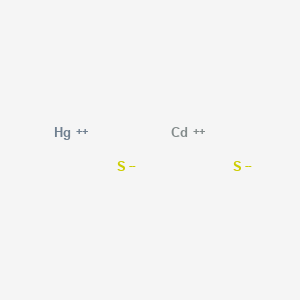
Cadmium mercury sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium mercury sulfide (CdHgS) is a compound composed of cadmium, mercury, and sulfur. It is a semiconductor material that has been used extensively in scientific research applications due to its unique properties. CdHgS is a highly efficient luminescent material that emits light in the visible spectrum, making it useful in various fields such as optoelectronics, photovoltaics, and bioimaging.
Mecanismo De Acción
The mechanism of action of Cadmium mercury sulfide is not fully understood, but it is believed to involve the excitation of electrons from the valence band to the conduction band. When the electrons return to the valence band, they emit light in the visible spectrum. Cadmium mercury sulfide has a narrow bandgap, which allows it to absorb light in the visible spectrum and emit light in the same spectrum, making it useful for optoelectronics and bioimaging.
Efectos Bioquímicos Y Fisiológicos
Cadmium mercury sulfide has been shown to have low toxicity in vitro, but its toxicity in vivo is not well understood. It has been shown to accumulate in the liver and kidneys of rats, but it is unclear if this accumulation is toxic. Cadmium mercury sulfide has also been shown to have antibacterial properties, making it useful in the development of antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cadmium mercury sulfide has several advantages for lab experiments, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. Cadmium mercury sulfide is also expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications. Cadmium mercury sulfide could be used in the development of new antibacterial agents, as well as in the development of new optoelectronic and bioimaging technologies. Cadmium mercury sulfide could also be used in the development of new photocatalytic materials for the promotion of chemical reactions under light irradiation.
Conclusion
In conclusion, Cadmium mercury sulfide is a highly efficient luminescent material that has been extensively used in scientific research applications. It has several advantages, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications.
Métodos De Síntesis
Cadmium mercury sulfide can be synthesized using various methods, including chemical precipitation, co-precipitation, hydrothermal synthesis, and sol-gel synthesis. Chemical precipitation involves mixing cadmium and mercury salts with a sulfide source in an aqueous solution. Co-precipitation involves adding a reducing agent to the chemical precipitation method to control the particle size and morphology of the Cadmium mercury sulfide. Hydrothermal synthesis involves heating the precursors in a high-pressure vessel to promote crystal growth. Sol-gel synthesis involves mixing the precursors in a solution and then drying the resulting gel to form the Cadmium mercury sulfide.
Aplicaciones Científicas De Investigación
Cadmium mercury sulfide has been extensively used in scientific research applications due to its unique properties. It has been used in optoelectronics, such as light-emitting diodes (LEDs) and solar cells, due to its high luminescence efficiency and stability. It has also been used in bioimaging due to its ability to emit light in the visible spectrum, making it useful for studying biological processes. Cadmium mercury sulfide has also been used in photocatalysis, where it is used to promote chemical reactions under light irradiation.
Propiedades
Número CAS |
1345-09-1 |
|---|---|
Nombre del producto |
Cadmium mercury sulfide |
Fórmula molecular |
CdHgS2 |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
cadmium(2+);mercury(2+);disulfide |
InChI |
InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |
Clave InChI |
ZYCAIJWJKAGBLN-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
SMILES canónico |
[S-2].[S-2].[Cd+2].[Hg+2] |
Color/Form |
Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |
Otros números CAS |
1345-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



